molecular formula C5H5F3N2 B6274761 3-methyl-1-(trifluoromethyl)-1H-pyrazole CAS No. 2763776-44-7

3-methyl-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B6274761
CAS No.: 2763776-44-7
M. Wt: 150.1
InChI Key:
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Description

3-methyl-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 3-position and a trifluoromethyl group at the 1-position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds in the presence of trifluoromethylating agents. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with trifluoromethyl iodide in the presence of a base can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of 3-methyl-1-(trifluoromethyl)-1H-pyrazoline.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

3-methyl-1-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-1-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by influencing the electronic environment of the pyrazole ring. This can lead to the modulation of biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole
  • 3-methyl-1-(difluoromethyl)-1H-pyrazole
  • 3-methyl-1-(trifluoromethyl)-1H-imidazole

Uniqueness

3-methyl-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyrazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.

Properties

CAS No.

2763776-44-7

Molecular Formula

C5H5F3N2

Molecular Weight

150.1

Purity

95

Origin of Product

United States

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